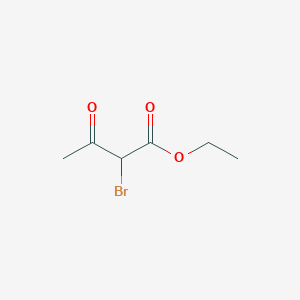

Ethyl 2-bromo-3-oxobutanoate

Übersicht

Beschreibung

Ethyl 2-bromo-3-oxobutanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester derivative of 3-oxobutanoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions .

Wirkmechanismus

Target of Action

Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .

Biochemical Pathways

The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .

Result of Action

The alkylation of enolate ions by this compound results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a process that forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule . This compound can be readily converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . The enolate ion is a good nucleophile that reacts rapidly with an alkyl halide to give an α-substituted malonic ester .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into an enolate ion, which then undergoes alkylation by reacting with an alkyl halide . This reaction is an SN2 reaction, which involves the displacement of the leaving group by backside attack .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stored under an inert atmosphere and at a temperature below -20°C to maintain its stability

Metabolic Pathways

This compound is involved in the alkylation of enolate ions, a key process in various metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions, with the bromine being added dropwise to a solution of ethyl acetoacetate in an organic solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration, and reaction time. The use of automated systems ensures consistent quality and efficiency in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 2-bromo-3-hydroxybutanoate.

Hydrolysis: 2-bromo-3-oxobutanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-3-oxobutanoate is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of potential drug candidates due to its reactivity and functional groups.

Material Science: As a building block for the synthesis of polymers and advanced materials.

Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving brominated compounds.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-oxobutanoate (Ethyl acetoacetate): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Ethyl 2-chloro-3-oxobutanoate: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.

Ethyl 2-iodo-3-oxobutanoate: Contains iodine, which is a better leaving group than bromine, making it more reactive in substitution reactions.

Uniqueness: Ethyl 2-bromo-3-oxobutanoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its non-halogenated counterpart, ethyl 3-oxobutanoate. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.